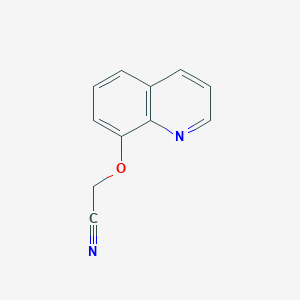

2-(Quinolin-8-yloxy)acetonitrile

Description

2-(Quinolin-8-yloxy)acetonitrile is a nitrile-substituted quinoline derivative characterized by a quinoline core with an oxygen-linked acetonitrile group at the 8-position. The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline is replaced by a cyanoethyl group using chloroacetonitrile under basic conditions, analogous to methods described for ethyl 2-(quinolin-8-yloxy)acetate . Its nitrile group imparts strong electron-withdrawing properties, influencing electronic delocalization and reactivity.

Properties

CAS No. |

58889-09-1 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-quinolin-8-yloxyacetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2 |

InChI Key |

XWSRLDYVUAOERK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC#N)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

- Biological Activity: While 2-(quinolin-8-yloxy)acetohydrazide derivatives show weak antimicrobial activity , chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid modifies force constants and electronic structure, suggesting that substituent choice critically influences bioactivity .

- Coordination Chemistry: Quinoline-8-yloxy derivatives act as N,O-chelating ligands. The nitrile group in 2-(quinolin-8-yloxy)acetonitrile may reduce ligand flexibility compared to ester or amide analogs, as seen in Cu(II) and Zn(II) complexes .

Spectroscopic and Computational Insights

- Vibrational Spectra: Chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid shifts vibrational modes compared to non-chlorinated analogs, highlighting substituent effects on spectral profiles . Similar shifts are expected for nitrile-containing derivatives.

- DFT Studies: Conformational analysis of (5-chloro-quinolin-8-yloxy)acetic acid reveals three stable gas-phase conformers, suggesting that this compound may also exhibit multiple conformations influencing solid-state packing and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.